molecular formula C28H30N4O2S B15004980 N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539809-12-6

N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B15004980
CAS No.: 539809-12-6
M. Wt: 486.6 g/mol
InChI Key: UMNHBNBYYLEDBI-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a (4-propylphenoxy)methyl moiety at position 5, and a sulfanylacetamide chain linked to the triazole’s position 2. The N-(2,5-dimethylphenyl) group on the acetamide moiety distinguishes it from structurally related analogs.

Properties

CAS No.

539809-12-6

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H30N4O2S/c1-4-8-22-13-15-24(16-14-22)34-18-26-30-31-28(32(26)23-9-6-5-7-10-23)35-19-27(33)29-25-17-20(2)11-12-21(25)3/h5-7,9-17H,4,8,18-19H2,1-3H3,(H,29,33)

InChI Key

UMNHBNBYYLEDBI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: Introduction of the phenyl and propylphenoxy groups through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This can include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating receptor activity to produce desired biological effects.

    Pathway Modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations:

The compound’s closest analogs differ in substituent positions on the phenyl rings or the triazole core. Below is a comparative analysis:

Compound Key Structural Features Potential Implications
N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 2,5-Dimethylphenyl on acetamide; 4-phenyl-5-(4-propylphenoxy)methyl on triazole Enhanced lipophilicity due to methyl and propyl groups; may influence membrane permeability
N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 2,3-Dimethylphenyl on acetamide Altered steric hindrance; may affect binding affinity to target proteins
2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-(2,5-Dimethylphenyl) on triazole; 4-methylphenyl on acetamide Reduced steric bulk compared to propylphenoxy; potential for improved solubility
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethoxy and methoxy substituents; phenoxymethyl on triazole Increased electron-donating effects; may modulate reactivity or metabolic stability

Research Findings and Limitations

  • Lipophilicity vs. Solubility: The 4-propylphenoxy group in the target compound likely enhances lipophilicity but may reduce aqueous solubility compared to analogs with methoxy or methyl groups .
  • Synthetic Challenges: The presence of multiple substituents (e.g., propylphenoxy) complicates purification, as seen in related syntheses requiring recrystallization from ethanol .
  • Unresolved Data Gaps: No direct pharmacological data (e.g., IC₅₀ values, toxicity profiles) are available for the target compound, limiting comparative analysis with well-studied analogs like diclofenac derivatives .

Biological Activity

N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic compound characterized by its complex structure, which includes a triazole ring known for its significant biological activities. The molecular formula is C28H30N4O2S, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Structural Information

  • Molecular Formula : C28H30N4O2S
  • Molecular Weight : 486.6 g/mol
  • Key Features :
    • Contains a triazole ring
    • Multiple aromatic groups that enhance chemical properties

Research indicates that this compound may exhibit biological activities through various mechanisms, including:

  • Enzyme Inhibition : Binding to specific enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : Influencing signaling pathways by interacting with receptors.

Antimicrobial Activity

Studies have highlighted the compound's potential as an antimicrobial agent. For instance:

  • Antibacterial Efficacy : The compound showed significant activity against various Gram-positive and Gram-negative bacteria. Specific derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics .
CompoundActivityMIC (µg/mL)
N-(2,5-dimethylphenyl)-2-{...}Broad-spectrum32
Control AntibioticVarious16 - 64

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using DPPH and ABTS assays. Results indicated that certain derivatives possess strong antioxidant properties:

  • DPPH IC50 Values : Some derivatives demonstrated IC50 values lower than that of ascorbic acid, indicating potent antioxidant activity .

Case Studies

  • Cancer Cell Line Studies :
    • A series of tests on colon carcinoma HCT-116 and breast cancer T47D cell lines revealed that derivatives of this compound showed IC50 values indicating promising anticancer activity .
    Cell LineCompoundIC50 (µM)
    HCT-116Derivative A6.2
    T47DDerivative B27.3
  • Antifungal Activity :
    • The compound's antifungal properties were assessed against Candida albicans, with results demonstrating effective inhibition .

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